![molecular formula C12H20N4O B6638429 N-(1,3-dimethylpyrazol-4-yl)-3-methylpiperidine-1-carboxamide](/img/structure/B6638429.png)
N-(1,3-dimethylpyrazol-4-yl)-3-methylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dimethylpyrazol-4-yl)-3-methylpiperidine-1-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in the 1980s and has since been widely used in scientific research to investigate the physiological and biochemical effects of adenosine receptor signaling.
Mechanism of Action
N-(1,3-dimethylpyrazol-4-yl)-3-methylpiperidine-1-carboxamide selectively binds to the adenosine A1 receptor, blocking the binding of adenosine and preventing downstream signaling. This leads to a reduction in the effects of adenosine, including vasodilation, inhibition of neurotransmitter release, and modulation of immune function.
Biochemical and Physiological Effects
N-(1,3-dimethylpyrazol-4-yl)-3-methylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood flow, and the modulation of immune function. It has also been shown to have potential therapeutic applications in the treatment of various diseases, including cardiovascular and neurological disorders.
Advantages and Limitations for Lab Experiments
N-(1,3-dimethylpyrazol-4-yl)-3-methylpiperidine-1-carboxamide has several advantages for use in lab experiments, including its high selectivity for the adenosine A1 receptor and its ability to block downstream signaling. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on N-(1,3-dimethylpyrazol-4-yl)-3-methylpiperidine-1-carboxamide and adenosine receptor signaling. These include further investigation of its potential therapeutic applications, the development of more selective adenosine receptor antagonists, and the exploration of the role of adenosine receptor signaling in various physiological and biochemical processes. Additionally, the development of new techniques for the study of adenosine receptor signaling, such as optogenetics and CRISPR/Cas9 gene editing, may provide new insights into the mechanisms of action of N-(1,3-dimethylpyrazol-4-yl)-3-methylpiperidine-1-carboxamide and other adenosine receptor antagonists.
Synthesis Methods
The synthesis of N-(1,3-dimethylpyrazol-4-yl)-3-methylpiperidine-1-carboxamide involves several steps, including the reaction of 1,3-dimethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methylpiperidine-1-carboxamide to form N-(1,3-dimethylpyrazol-4-yl)-3-methylpiperidine-1-carboxamide.
Scientific Research Applications
N-(1,3-dimethylpyrazol-4-yl)-3-methylpiperidine-1-carboxamide has been used extensively in scientific research to investigate the role of adenosine receptor signaling in various physiological and biochemical processes. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cardiovascular and neurological disorders.
properties
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)-3-methylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-5-4-6-16(7-9)12(17)13-11-8-15(3)14-10(11)2/h8-9H,4-7H2,1-3H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDLCOFUVSYKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CN(N=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethylpyrazol-4-yl)-3-methylpiperidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.